Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl-
Overview
Description
Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes glycine, gamma-glutamyl, indol-3-ylmethyl, and cysteinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The specific synthetic route can vary depending on the desired yield and purity of the final product. Common reaction conditions include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This type of reaction can occur at various functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions can yield free thiol-containing monomers.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as oxidative stress and inflammation.
Industry: The compound’s unique properties make it valuable in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as:
Enzyme Activity: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence cellular signaling by binding to receptors or other signaling molecules.
Redox Regulation: The presence of cysteine residues allows the compound to participate in redox reactions, impacting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- include other peptide-based molecules with analogous structures, such as:
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Indole-3-acetic acid conjugates: Compounds that include the indole-3-ylmethyl group, often studied for their role in plant growth and development.
Uniqueness
What sets Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- apart from similar compounds is its specific combination of functional groups, which confer unique biochemical properties. This distinct structure allows for specialized interactions with biological molecules, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-(1H-indol-3-ylmethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23(8-17(25)26)18(27)14(21)10-30-9-11-7-22-15-4-2-1-3-12(11)15/h1-4,7,13-14,22H,5-6,8-10,20-21H2,(H,25,26)(H,28,29)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWRBJLHCGIPLD-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905912 | |
Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101038-93-1 | |
Record name | Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101038931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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